molecular formula C11H9FN2O B1328376 3-Fluoro-4-(3-pyridinyloxy)aniline CAS No. 742682-78-6

3-Fluoro-4-(3-pyridinyloxy)aniline

Cat. No. B1328376
CAS RN: 742682-78-6
M. Wt: 204.2 g/mol
InChI Key: LZWSCQVAQJVIJQ-UHFFFAOYSA-N
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Description

3-Fluoro-4-(3-pyridinyloxy)aniline, also known as 3-fluoro-4-methoxybenzenamine, is an organic compound that has been widely studied for its potential applications in scientific research. This compound is a versatile building block for a variety of synthetic reactions and has been used in a wide range of applications, including drug synthesis, material synthesis, and bioconjugation. It has also attracted attention due to its unique properties, such as its high solubility in water and its low toxicity.

Scientific Research Applications

1. Kinase Inhibitor Research

3-Fluoro-4-(pyrrolo[2,1-f][1,2,4]triazin-4-yloxy)aniline, a derivative closely related to 3-Fluoro-4-(3-pyridinyloxy)aniline, has been studied for its role as a c-Met kinase inhibitor. Docking studies have shown the molecular features that contribute to its high inhibitory activity. The compound's biological activities, measured as IC50 values, were predicted using quantitative structure–activity relationship (QSAR) methods, highlighting its potential in kinase inhibitor research (Caballero et al., 2011).

2. Fluorination Studies in Chemistry

Studies on the fluorination of nitrogen-containing aromatics, including compounds similar to this compound, have been conducted to understand the effects of fluorination on such molecules. This research provides insights into the chemical properties and reactivity of fluorinated aromatic compounds (Anand & Filler, 1976).

3. Synthesis of Fluorinated Antibacterial Agents

The synthesis of fluorinated compounds, including those structurally related to this compound, has been explored for their potential as high broad-spectrum antibacterial agents. Such compounds have shown superior activities compared to unfluorinated counterparts, indicating the significance of fluorination in enhancing antibacterial properties (Stefancich et al., 1985).

4. Coordination Polymers in Nanotechnology

Research involving coordination polymers containing ligands like 4-fluoro/bromo-N-(pyridin-4-ylmethylene)aniline, a compound similar to this compound, has been conducted. These studies focus on the synthesis, nanostructure synthesis, and crystal structure analysis of such polymers, which are significant in the field of nanotechnology and supramolecular chemistry (Hajiashrafi et al., 2015).

5. Nonlinear Optical Materials Research

The vibrational analysis of fluoro-substituted aniline derivatives, including compounds structurally akin to this compound, indicates their potential use in nonlinear optical (NLO) materials. Studies include analysis of hyperconjugation interactions, molecular electrostatic potential, and thermodynamic functions, which are crucial for the development of NLO materials (Revathi et al., 2017).

Safety and Hazards

“3-Fluoro-4-(3-pyridinyloxy)aniline” is classified as an irritant . It’s important to handle it with appropriate safety measures, including wearing protective gloves, clothing, and eye/face protection .

Relevant Papers There are some papers related to “this compound”, but they are not directly about this compound . More research is needed in this area.

properties

IUPAC Name

3-fluoro-4-pyridin-3-yloxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O/c12-10-6-8(13)3-4-11(10)15-9-2-1-5-14-7-9/h1-7H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZWSCQVAQJVIJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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